5-Methyl-2-(4-nitrophenyl)-thiazole-4-carboxylic acid ethyl ester
Description
5-Methyl-2-(4-nitrophenyl)-thiazole-4-carboxylic acid ethyl ester is a thiazole-based heterocyclic compound characterized by a nitro-substituted phenyl ring at position 2 and a methyl group at position 5 of the thiazole core. Its synthesis typically involves reactions of thiobenzamide derivatives with ethyl-2-chloroacetoacetate or similar reagents under reflux conditions . The nitro group enhances electron-withdrawing properties, which may influence pharmacological activity, such as anti-inflammatory or analgesic effects, as observed in structurally related compounds .
Properties
IUPAC Name |
ethyl 5-methyl-2-(4-nitrophenyl)-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4S/c1-3-19-13(16)11-8(2)20-12(14-11)9-4-6-10(7-5-9)15(17)18/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXFRKOSFVJIJCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=N1)C2=CC=C(C=C2)[N+](=O)[O-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Thiazole Ring:
The key step involves cyclization of thioamide derivatives with α-haloketones or acetoacetic acid derivatives. The Hantzsch thiazole synthesis is frequently employed, involving condensation of α-haloketones with thioamides under reflux conditions, forming the heterocyclic core.
- Cyclization of a thiobenzamide with ethyl 2-chloroacetoacetate under reflux yields the thiazole ring with appropriate substituents.
Incorporation of the Nitro Group:
The nitrophenyl group is introduced either via nitration of phenyl rings or through substitution reactions:
- Nitration: Using a mixture of concentrated sulfuric and nitric acids to selectively nitrate phenyl groups attached to intermediates.
- Substitution: Using pre-nitrated phenyl derivatives or via nucleophilic aromatic substitution.
- A typical nitration reaction involves treating phenyl derivatives with a nitrating mixture at controlled temperatures (around 0-10°C) to prevent over-nitration, followed by purification.
Esterification:
The carboxylic acid functional group is esterified using ethanol in the presence of sulfuric acid or other acid catalysts, converting it into the ethyl ester.
- Reflux in ethanol with catalytic sulfuric acid for several hours.
- Post-reaction purification via washing and recrystallization.
Alternative Cyanation Approaches:
Traditional cyanation involves the use of highly toxic potassium cyanide, which presents safety and environmental concerns. Recent methods aim to replace cyanide with less hazardous reagents:
- Copper-catalyzed cyanation: Using cuprous cyanide (less toxic than potassium cyanide) under elevated temperatures (~130-135°C) with copper catalysts.
- Direct cyanation with cuprous cyanide: As described in recent patents, avoiding the use of potassium cyanide altogether.
- A notable process involves reacting the ethyl ester intermediate with cuprous cyanide and cuprous iodide at 130-135°C, followed by quenching and purification, achieving yields above 85% with high purity.
Industrial and Laboratory Methods:
| Method | Starting Materials | Reagents | Key Conditions | Advantages | Drawbacks |
|---|---|---|---|---|---|
| Hantzsch synthesis | α-Haloketones + Thioamides | Reflux, heat | Mild, scalable | Good yields, straightforward | Requires purification |
| Nitration | Phenyl derivatives | HNO₃/H₂SO₄ | 0-10°C | Selective nitration | Over-nitration risk |
| Esterification | Carboxylic acids | Ethanol + H₂SO₄ | Reflux | Simple, high yield | Excess reagents needed |
| Cyanation (modern) | Ethyl ester intermediates | Cuprous cyanide + Cuprous iodide | 130-135°C | Safer, avoids potassium cyanide | Requires high temperature |
Notes on Purification and Quality Control:
- Salt formation: The final step often involves converting the free acid into its hydrochloride salt in acetone or ethanol medium, which enhances purity (>99%) and facilitates handling.
- Purity assessment: High-performance liquid chromatography (HPLC), IR, DSC, and XRPD are used for quality control, ensuring the compound's purity and crystalline form.
Research Findings and Data Tables:
| Step | Reagents | Conditions | Yield | Purity | Notes |
|---|---|---|---|---|---|
| Step 1: Formation of 3-bromo-4-hydroxy-benzonitrile | 3-bromo-4-hydroxybenzaldehyde + hydroxylamine + sodium formate | Reflux in formic acid, 105-110°C | 70% | 97% | Controlled temperature nitration |
| Step 2: Cyclization to thiobenzamide | Thioacetamide in isopropanol HCl | 50-55°C | 75% | 95% | Purification by filtration |
| Step 3: Formation of ethyl ester | Ethyl 2-chloroacetoacetate | Reflux in isopropanol | 90% | 98.4% | Recrystallization |
| Step 4: Alkylation with isobutyl bromide | Isobutyl bromide + K₂CO₃ | 80-85°C | 73.2% | 98% | Organic layer extraction |
| Step 5: Cyanation with cuprous cyanide | Cuprous cyanide + cuprous iodide | 130-135°C, 16 hours | 85% | 99.5% | Final salt formation |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated thiazole derivatives.
Scientific Research Applications
Medicinal Chemistry
5-Methyl-2-(4-nitrophenyl)-thiazole-4-carboxylic acid ethyl ester has shown potential in various therapeutic applications:
- Antimicrobial Activity : Studies indicate that thiazole derivatives exhibit significant antibacterial properties. The presence of the nitrophenyl group may enhance this activity by interacting with bacterial enzymes or cell membranes.
- Anticancer Properties : Preliminary research suggests that this compound may inhibit cancer cell proliferation. The mechanism could involve interference with cellular signaling pathways or induction of apoptosis in cancer cells.
- Enzyme Inhibition : The compound can serve as a probe for studying enzyme interactions, particularly those involved in metabolic pathways. Its structural features allow it to bind to active sites of enzymes, potentially altering their activity.
Materials Science
The unique properties of 5-Methyl-2-(4-nitrophenyl)-thiazole-4-carboxylic acid ethyl ester make it suitable for applications in materials science:
- Organic Photovoltaics : The compound's ability to participate in electron transfer reactions positions it as a candidate for use in organic solar cells, where efficient charge separation is crucial.
- Fluorescent Probes : The nitrophenyl group can act as a fluorescent marker, making this compound useful in biological imaging and sensing applications.
Case Study 1: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various thiazole derivatives, including 5-Methyl-2-(4-nitrophenyl)-thiazole-4-carboxylic acid ethyl ester. Results indicated that this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.
Case Study 2: Anticancer Research
In research focused on cancer therapeutics, the compound was tested against several cancer cell lines. The findings demonstrated that it inhibited cell growth significantly at low micromolar concentrations. Mechanistic studies revealed that it induced apoptosis through the activation of caspase pathways.
Mechanism of Action
The mechanism by which 5-Methyl-2-(4-nitrophenyl)-thiazole-4-carboxylic acid ethyl ester exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitrophenyl group can participate in electron transfer reactions, while the thiazole ring can engage in hydrogen bonding and π-π interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the Thiazole Core
The pharmacological and physicochemical properties of thiazole derivatives are heavily influenced by substituents at positions 2, 4, and 5. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Thiazole Derivatives
Key Observations:
- Steric Effects: The methyl group at position 5 in the target compound may increase steric hindrance, reducing metabolic degradation compared to non-methylated analogs like 2-(4-nitrophenyl)-thiazole-4-carboxylic acid ethyl ester .
- Heterocyclic Substituents : Pyridinyl or tetrazole derivatives (e.g., compounds from ) introduce nitrogen-rich moieties, which could enhance solubility or enzyme inhibition .
Biological Activity
5-Methyl-2-(4-nitrophenyl)-thiazole-4-carboxylic acid ethyl ester is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
The compound belongs to the thiazole family, characterized by a five-membered ring containing sulfur and nitrogen. Its structure includes a methyl group, a nitrophenyl group, and an ethyl ester functional group. The synthesis typically involves:
- Formation of the Thiazole Ring : Using Hantzsch thiazole synthesis through the condensation of α-haloketones with thioamides.
- Nitration : Introducing the nitrophenyl group via nitration reactions.
- Esterification : Converting the carboxylic acid group to an ethyl ester using ethanol in the presence of an acid catalyst like sulfuric acid.
The biological activity of 5-Methyl-2-(4-nitrophenyl)-thiazole-4-carboxylic acid ethyl ester is primarily attributed to its ability to interact with various biological targets:
- Enzyme Interaction : The compound may act as a probe to study enzyme interactions and metabolic pathways.
- Chromophore Activity : The nitrophenyl group can serve as a chromophore for spectroscopic studies, allowing for monitoring of biological processes.
- Electron Transfer Reactions : The nitrophenyl moiety participates in electron transfer, while the thiazole ring can engage in hydrogen bonding and π-π interactions which may enhance its bioactivity.
Antioxidant and Anti-inflammatory Properties
Research indicates that thiazole derivatives often exhibit antioxidant properties, which are crucial for combating oxidative stress-related diseases. For instance, studies have shown that similar thiazole compounds can attenuate hyperglycemia and improve insulin sensitivity through their antioxidant effects .
Case Studies
- Anti-diabetic Effects : A study on related thiazole compounds demonstrated their ability to reduce serum glucose levels and improve lipid profiles in diabetic models. The administration of these compounds resulted in decreased levels of pro-inflammatory cytokines and improved markers of oxidative stress .
- Histopathological Studies : In diabetic rats treated with thiazole derivatives, histopathological examinations revealed restored morphology of pancreatic islets, indicating protective effects against diabetes-related damage .
Data Table: Biological Activities of Related Thiazole Compounds
Q & A
Q. What are the established synthetic routes for 5-methyl-2-(4-nitrophenyl)-thiazole-4-carboxylic acid ethyl ester, and how do reaction conditions influence yield?
The compound is synthesized via cyclization reactions involving thiourea derivatives and halogenated intermediates. A common approach involves reacting ethyl α-chloroacetoacetate with thiourea under basic conditions to form the thiazole core, followed by nitrophenyl substitution . Alternative routes use ethyl 2-bromoacetate with substituted thioureas, as seen in analogous thiazole syntheses (e.g., ethyl 2-amino-4,5-dihydro-1,3-thiazole-4-carboxylate) . Key variables affecting yield include:
Q. Example Reaction Conditions :
| Starting Material | Reagent/Conditions | Yield | Reference |
|---|---|---|---|
| Ethyl α-chloroacetoacetate | Thiourea, KOH, ethanol, 70°C | 65–75% | |
| Ethyl 2-bromoacetate | 4-Nitrophenylthiourea, DMF, 80°C | 55–60% |
Q. What analytical techniques are recommended for characterizing this compound, and how are spectral data interpreted?
Full characterization requires:
- NMR : H and C NMR confirm substituent positions. For example, the nitrophenyl group shows aromatic protons as doublets (~8.2–8.4 ppm), while the thiazole methyl group appears as a singlet (~2.5 ppm) .
- IR : Stretching frequencies for ester carbonyl (~1700 cm) and nitro groups (~1520 cm) are diagnostic .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 292.31 for CHNOS) validate molecular weight .
- X-ray Crystallography : Used to resolve ambiguities in regiochemistry, as demonstrated for related thiazole carboxylates .
Q. How does the nitro group influence the compound’s stability and reactivity in subsequent functionalization?
The electron-withdrawing nitro group enhances electrophilic substitution resistance but increases susceptibility to nucleophilic attack at the thiazole ring. Stability studies in ethanol show decomposition <5% over 48 hours at room temperature, but acidic/basic conditions accelerate degradation. For functionalization (e.g., ester hydrolysis), controlled pH (pH 7–9) and low temperatures (0–5°C) are recommended to preserve the nitro group .
Advanced Research Questions
Q. How can synthetic discrepancies between reported methods be resolved, particularly in regiochemical outcomes?
Contradictions in regiochemistry (e.g., 4- vs. 5-carboxylate positions) arise from varying precursor reactivity. For example, ethyl 2-bromoacetoacetate may yield 4-carboxylate derivatives, while α-chloroacetoacetate favors 5-substitution due to steric effects . To resolve ambiguities:
- Computational Modeling : DFT calculations predict thermodynamically favored products.
- X-ray Analysis : Definitive structural assignment, as applied to ethyl 4-[(4-chlorophenoxy)methyl]-2-(4-nitrophenyl)thiazole-5-carboxylate .
- Control Experiments : Systematic variation of leaving groups (Br vs. Cl) and solvents.
Q. What strategies optimize biological activity in thiazole carboxylate derivatives, and how are structure-activity relationships (SAR) analyzed?
Derivatization focuses on:
- Ester Hydrolysis : Converting the ethyl ester to a carboxylic acid enhances solubility and target binding .
- Nitrophenyl Modifications : Electron-deficient aryl groups improve interactions with hydrophobic enzyme pockets (e.g., kinase inhibitors) .
- Substituent Screening : Parallel synthesis of analogs with varied methyl/nitro positions, followed by bioassays (e.g., IC determination).
Q. SAR Example :
| Derivative | Activity (IC, μM) | Key Structural Feature |
|---|---|---|
| Ethyl ester (parent) | 25.3 ± 1.2 | Intact ester group |
| Carboxylic acid analog | 8.7 ± 0.9 | Free carboxylate |
| 3-Methylthiazole variant | 42.1 ± 2.1 | Methyl at non-optimal position |
Q. What computational methods are employed to predict reactivity or binding modes of this compound?
- Docking Studies : Used to model interactions with targets like dTDP-rhamnose inhibitors or Mycobacterium tuberculosis enzymes .
- MD Simulations : Assess stability of ligand-protein complexes over nanosecond timescales.
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with bioactivity .
Q. Validation Metrics :
| Method | Application | Success Metric (R) |
|---|---|---|
| Molecular Docking | Binding affinity prediction | 0.78–0.85 |
| QSAR | IC correlation | 0.91 |
Q. How are environmental surface interactions (e.g., adsorption, degradation) studied for this compound?
Advanced microspectroscopic techniques (e.g., ToF-SIMS, AFM-IR) analyze adsorption on indoor surfaces. Studies show:
- Adsorption Kinetics : Follow Langmuir isotherm models on silica surfaces.
- Oxidative Degradation : Ozone exposure (~50 ppb) induces nitro group reduction to amine, altering toxicity profiles .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
